(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane
Overview
Description
(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane is an organic compound that belongs to the class of epoxides Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane typically involves the reaction of (2-methoxyphenoxy)methanol with an epoxidizing agent. One common method is the use of a base-catalyzed epoxidation reaction. The reaction conditions often include:
Reactants: (2-methoxyphenoxy)methanol and an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Products: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
(2S)-2-[(2-Methoxyphenoxy)methyl]oxirane has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of polymeric materials and coatings.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceuticals: Explored as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and create complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
(2R)-2-[(2-Methoxyphenoxy)methyl]oxirane: The enantiomer of (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane.
(2S)-2-[(2-Hydroxyphenoxy)methyl]oxirane: A similar compound with a hydroxyl group instead of a methoxy group.
(2S)-2-[(2-Chlorophenoxy)methyl]oxirane: A similar compound with a chlorine atom instead of a methoxy group.
Uniqueness: this compound is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Biological Activity
(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane, also known as a glycidyl ether, is an organic compound characterized by its epoxide structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science. Its unique chemical properties stem from the presence of the methoxyphenoxy group, which may enhance its solubility and reactivity compared to other glycidyl ethers.
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Physical State : Solid, crystalline
- Solubility : Soluble in chloroform
- Melting Point : 33-36 °C
The reactivity of this compound is primarily attributed to its epoxide structure, which is known for undergoing ring-opening reactions. These reactions can be catalyzed by acids or bases, leading to the formation of diols or other functionalized compounds. Additionally, it can react with nucleophiles such as amines and alcohols, resulting in various derivatives.
The biological activity of this compound is believed to involve interactions with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may influence metabolic pathways, potentially affecting drug metabolism.
Potential Molecular Targets:
- Enzymes involved in metabolic pathways
- Receptors related to cell signaling and growth
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, a series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl derivatives showed higher activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare compared to standard antibiotics like ciprofloxacin .
Cytotoxicity Assays
Cytotoxicity assays conducted on various derivatives of similar structures have revealed varying degrees of toxicity against human cell lines. For example, compounds with amphiphilic properties were tested for their effects on photosynthetic electron transport in chloroplasts, indicating potential applications in plant biology and biochemistry .
Comparative Analysis with Similar Compounds
The following table summarizes the key features and biological activities of compounds structurally related to this compound:
Compound Name | CAS Number | Notable Features | Biological Activity |
---|---|---|---|
2-(4-Methoxyphenoxy)methyl oxirane | 2210-74-4 | Similar methoxy substitution but different phenyl orientation | Moderate antimicrobial activity |
Glycidyl phenyl ether | 122-60-1 | Lacks methoxy group but retains ether functionality | Limited biological activity |
2-(Chloromethyl)oxirane | 542-75-6 | Contains chlorine substituent instead of methoxyphenyl group | Potentially toxic |
The unique methoxy substitution on the phenyl ring in this compound may enhance its solubility and reactivity compared to other glycidyl ethers, making it a subject of interest in medicinal chemistry.
Case Studies
- Local Anesthetic Properties : Some studies have indicated that similar compounds can modulate membrane fluidity and exhibit local anesthetic effects by altering the permeability of lipid membranes .
- Antitumor Activity : Compounds related to this compound have shown promising antitumoral activity in preclinical models, suggesting potential therapeutic applications in oncology .
Properties
IUPAC Name |
(2S)-2-[(2-methoxyphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-3-5-10(9)13-7-8-6-12-8/h2-5,8H,6-7H2,1H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNVSQLNEALZLC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC[C@@H]2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491824 | |
Record name | (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61248-99-5 | |
Record name | Guaiacol glycidyl ether, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061248995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-[(2-Methoxyphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10491824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUAIACOL GLYCIDYL ETHER, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y77M57LVC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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